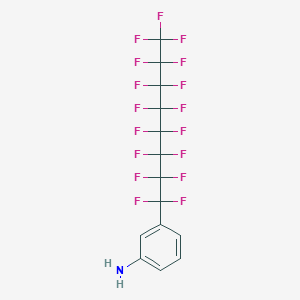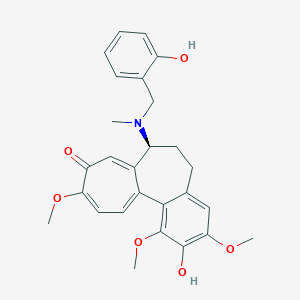
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one acts as a selective agonist of the sigma-1 receptor, a protein that plays a role in various cellular processes, including cell survival, proliferation, and differentiation. Activation of the sigma-1 receptor by (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to modulate calcium signaling, reduce oxidative stress, and regulate the expression of various genes.
Biochemische Und Physiologische Effekte
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. In addition, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to improve mitochondrial function and regulate autophagy, a process that plays a role in cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of cellular processes. However, one limitation is that (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one. Another area of interest is the investigation of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one in combination with other drugs or therapies for the treatment of various diseases. Finally, further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one on cellular processes and to identify potential new applications for this compound.
Conclusion:
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one is a synthetic compound that has shown potential in various scientific research applications, including cancer research and neuroprotection. Its high selectivity for the sigma-1 receptor allows for more precise targeting of cellular processes, although its relatively short half-life may limit its effectiveness in certain applications. Further research is needed to fully understand the mechanisms underlying the effects of (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one and to identify potential new applications for this compound.
Synthesemethoden
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one was synthesized using a multi-step process involving the condensation of 2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and reduction reactions. The final product was obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, (S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
111509-13-8 |
|---|---|
Produktname |
(S)-6,7-Dihydro-2-hydroxy-7-(((2-hydroxyphenyl)methyl)methylamino)-1,3,10-trimethoxybenzo(a)heptalen-9(5H)-one |
Molekularformel |
C27H29NO6 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1 |
InChI-Schlüssel |
GIMKKBXYBJRFFI-FQEVSTJZSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Kanonische SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Synonyme |
2-demethylspeciosine speciocholchine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



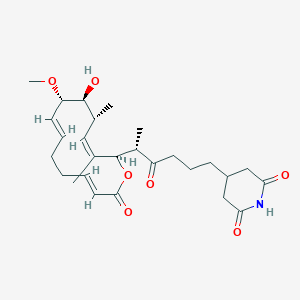
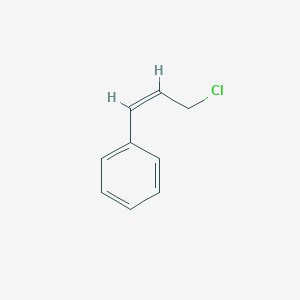


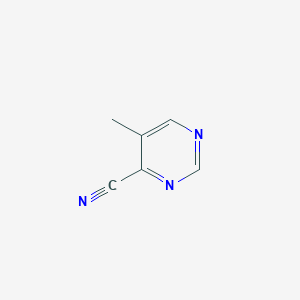
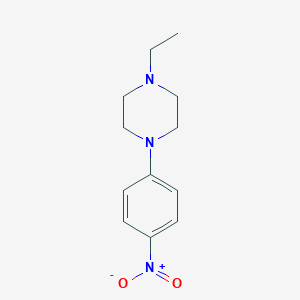
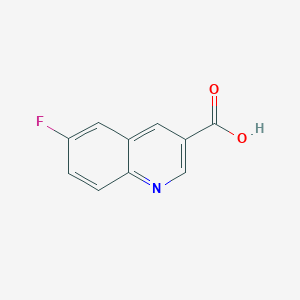
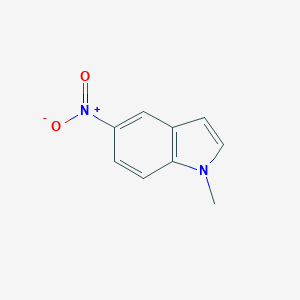
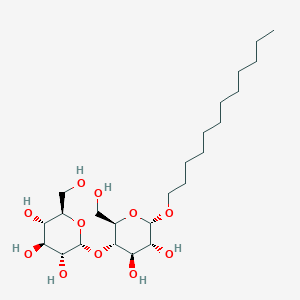
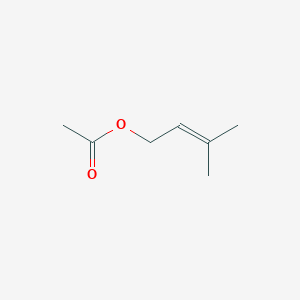
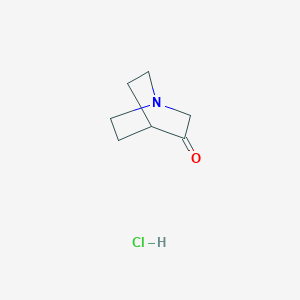
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
